(5Z)-2-(3-methyl-1-benzofuran-2-yl)-5-(2-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
The compound “(5Z)-2-(3-methyl-1-benzofuran-2-yl)-5-(2-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a heterocyclic molecule featuring a fused thiazolo-triazolone core. Its structure includes a Z-configured benzylidene moiety at position 5 (2-nitrobenzylidene) and a 3-methylbenzofuran substituent at position 2.
Properties
IUPAC Name |
(5Z)-2-(3-methyl-1-benzofuran-2-yl)-5-[(2-nitrophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N4O4S/c1-11-13-7-3-5-9-15(13)28-17(11)18-21-20-23(22-18)19(25)16(29-20)10-12-6-2-4-8-14(12)24(26)27/h2-10H,1H3/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXVKVXVAVGQSG-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C3=NN4C(=O)C(=CC5=CC=CC=C5[N+](=O)[O-])SC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC2=CC=CC=C12)C3=NN4C(=O)/C(=C/C5=CC=CC=C5[N+](=O)[O-])/SC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
606958-39-8 | |
| Record name | (5Z)-2-(3-METHYL-1-BENZOFURAN-2-YL)-5-(2-NITROBENZYLIDENE)[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-6(5H)-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(3-methyl-1-benzofuran-2-yl)-5-(2-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thiazolotriazole intermediates, followed by their coupling under specific conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(3-methyl-1-benzofuran-2-yl)-5-(2-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The benzofuran and thiazolotriazole rings can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce additional oxygen-containing functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to (5Z)-2-(3-methyl-1-benzofuran-2-yl)-5-(2-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown effectiveness against a range of bacterial and fungal strains. The incorporation of benzofuran moieties enhances their bioactivity due to the electron-donating characteristics of the aromatic system .
Anticancer Properties
Research has also highlighted the potential anticancer effects of thiazole-based compounds. The structural features of this compound may contribute to its ability to inhibit cancer cell proliferation. Studies have demonstrated that similar compounds can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .
Anti-inflammatory Effects
The anti-inflammatory properties of thiazole derivatives have been documented in several studies. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting a potential role in treating inflammatory diseases .
Material Science Applications
Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as a semiconductor could be beneficial in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Research into similar compounds has shown promising results in enhancing device performance through improved charge transport properties .
Fluorescent Materials
The fluorescence properties of benzofuran derivatives are well-documented. The incorporation of such moieties into thiazole frameworks can lead to materials with tunable optical properties suitable for applications in sensors and imaging technologies. Studies have reported that compounds with similar architectures exhibit strong fluorescence under UV light, making them ideal candidates for bioimaging applications .
Case Study 1: Antimicrobial Screening
A study conducted on various thiazole derivatives revealed that those containing benzofuran exhibited enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower compared to other tested compounds without the benzofuran moiety.
Case Study 2: Anticancer Evaluation
In vitro assays demonstrated that a related thiazole compound induced apoptosis in MCF-7 breast cancer cells. Flow cytometry analysis confirmed increased levels of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential as mechanisms behind its anticancer activity.
Mechanism of Action
The mechanism of action of (5Z)-2-(3-methyl-1-benzofuran-2-yl)-5-(2-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with molecular targets in biological systems. The compound may bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific targets and the context in which the compound is used.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Thiazolo-Triazolone vs. Thiazolidinone: The target compound’s thiazolo[3,2-b][1,2,4]triazol-6(5H)-one core differs from simpler thiazolidin-4-one derivatives (e.g., (5Z)-5-(2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one ) by incorporating a fused triazole ring.
Substituent Diversity
- Benzylidene Modifications: Nitro vs. Alkoxy Groups: The 2-nitrobenzylidene group in the target compound contrasts with alkoxy-substituted analogues like (5Z)-2-(4-methylphenyl)-5-(2-propoxybenzylidene)thiazolo-triazolone (CAS 609794-90-3 ). Benzofuran vs. Phenyl Substituents: The 3-methylbenzofuran group at position 2 introduces steric bulk and aromaticity compared to simpler phenyl or p-tolyl groups (e.g., compound 5d in ). This may affect solubility and intermolecular interactions.
- Amino and Thioether Variations: Compounds such as (Z)-5-((methylamino)methylene)thiazolo-triazolone (5a ) feature amino substituents, which can participate in hydrogen bonding, unlike the nitrobenzylidene group. Thioether derivatives (e.g., 2-(methylthio)thiazol-4(5H)-one ) exhibit distinct electronic profiles due to sulfur’s polarizability.
Physical Properties
Key Observations :
Reactivity and Electronic Effects
Structural Similarity and Bioactivity
- Thiazolo-triazolones with bulky aromatic substituents (e.g., 3,4,5-trimethoxyphenyl ) have shown antimicrobial and antitumor activities.
Biological Activity
The compound (5Z)-2-(3-methyl-1-benzofuran-2-yl)-5-(2-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its efficacy against various biological targets.
Synthesis
The synthesis of this compound involves a multi-step process that typically includes the formation of the thiazole and triazole rings through cyclization reactions. The key steps often involve:
- Preparation of Benzofuran Derivative : The initial step usually involves the synthesis of a benzofuran derivative, which serves as a crucial precursor.
- Formation of Thiazole and Triazole Rings : Subsequent reactions lead to the formation of the thiazole and triazole moieties, which are essential for the compound's biological activity.
- Characterization : The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor activity. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation effectively. The structure-activity relationship (SAR) analysis suggests that substituents on the benzofuran and thiazole rings can enhance cytotoxicity against various cancer cell lines.
| Compound | IC50 (µg/mL) | Activity |
|---|---|---|
| Compound A | 1.61 ± 1.92 | High |
| Compound B | 1.98 ± 1.22 | Moderate |
In particular, compounds containing electron-donating groups such as methoxy or nitro groups have demonstrated increased activity against human glioblastoma and melanoma cell lines .
Antifungal and Anthelmintic Activity
The compound's structural components suggest potential antifungal and anthelmintic properties. Studies on related benzofuran derivatives have shown promising results against fungal strains and helminths, indicating that this compound may exhibit similar activities.
The proposed mechanism of action for this compound includes:
- Inhibition of Cell Division : Similar compounds have been reported to interfere with mitotic processes in cancer cells.
- Induction of Apoptosis : Evidence suggests that certain derivatives can trigger apoptotic pathways in tumor cells, leading to cell death.
Case Studies
A recent study explored the effects of a closely related thiazolo[3,2-b][1,2,4]triazole derivative on cancer cell lines. The study reported:
- Cell Line Tested : U251 (human glioblastoma)
- Results : The compound exhibited an IC50 value of 15 µM, indicating effective cytotoxicity .
Another investigation focused on antifungal properties against Candida species, revealing a minimum inhibitory concentration (MIC) that supports further exploration into its therapeutic potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
